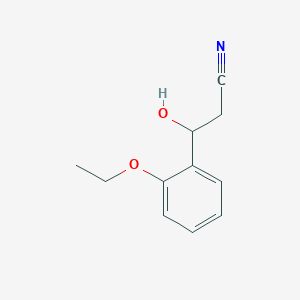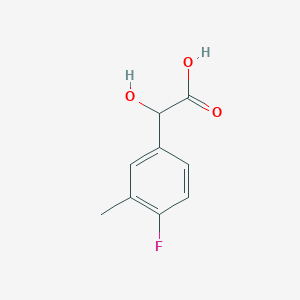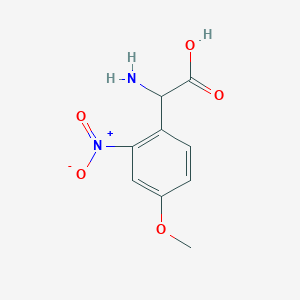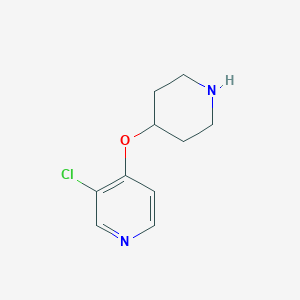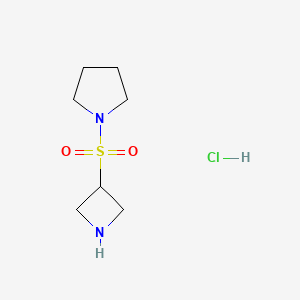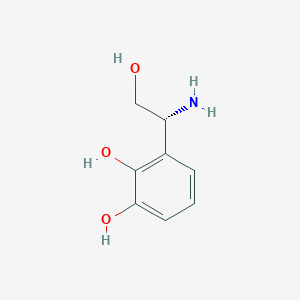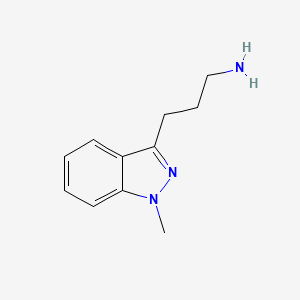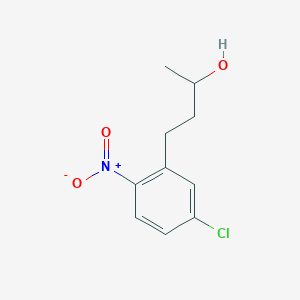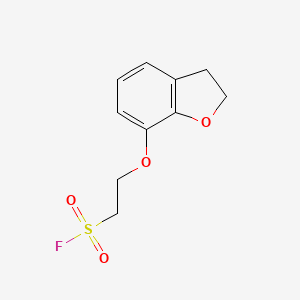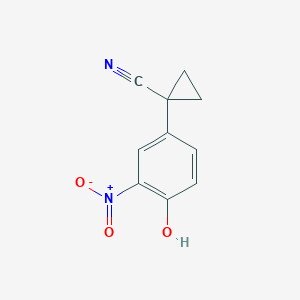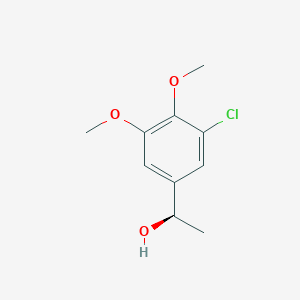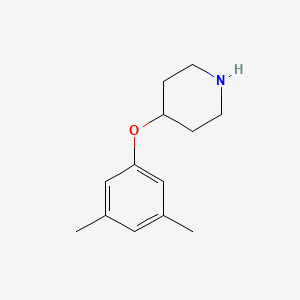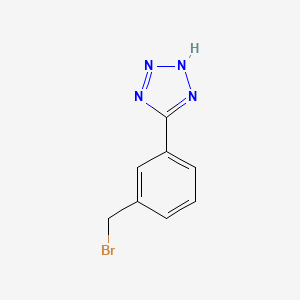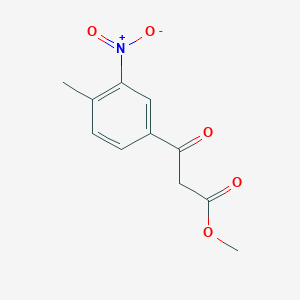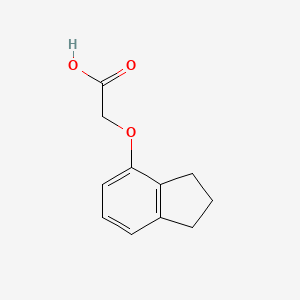
Acetic acid, (4-indanyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (4-indanyloxy)-, is an organic compound that features an indanyloxy group attached to the acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-indanyloxy)-, typically involves the reaction of 4-indanol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction proceeds via the formation of an ester linkage between the hydroxyl group of 4-indanol and the acetic acid derivative.
Industrial Production Methods
Industrial production methods for acetic acid, (4-indanyloxy)-, may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow reactors and other advanced technologies may be employed to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (4-indanyloxy)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The indanyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indanyloxy derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, (4-indanyloxy)-, has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, (4-indanyloxy)-, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with a wide range of applications.
Indole-3-acetic acid: A plant hormone with significant biological activity.
Acetic anhydride: An acetic acid derivative used in various chemical reactions.
Uniqueness
Acetic acid, (4-indanyloxy)-, is unique due to the presence of the indanyloxy group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
25177-86-0 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1H-inden-4-yloxy)acetic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-14-10-6-2-4-8-3-1-5-9(8)10/h2,4,6H,1,3,5,7H2,(H,12,13) |
Clave InChI |
SYNVKRDWHHMHNM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C(=CC=C2)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


